molecular formula C10H10N4OS B4008593 1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea

1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea

Cat. No.: B4008593
M. Wt: 234.28 g/mol
InChI Key: HLOKHUSXPNDQKW-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclopropylurea is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea typically involves the reaction of 2,1,3-benzothiadiazole derivatives with cyclopropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The general synthetic route can be summarized as follows:

    Starting Materials: 2,1,3-Benzothiadiazole and cyclopropyl isocyanate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 2,1,3-benzothiadiazole is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Cyclopropyl isocyanate is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclopropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from substitution include alkylated or acylated derivatives.

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclopropylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It has shown promising activity against various diseases, including cancer and infectious diseases.

    Agricultural Chemistry: The compound is used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, in medicinal chemistry, the compound may inhibit the activity of kinases or proteases, leading to the inhibition of cancer cell growth. In agricultural chemistry, the compound may inhibit the activity of enzymes involved in pest or weed metabolism, leading to their death.

Comparison with Similar Compounds

1-(2,1,3-Benzothiadiazol-5-yl)-3-cyclopropylurea can be compared with other similar compounds, such as:

    1-(2,1,3-Benzothiadiazol-5-yl)-3-(4-morpholinyl)phenylurea: This compound has a similar benzothiadiazole core but differs in the substituent groups attached to the urea moiety. It is known for its activity as a kinase inhibitor.

    1-(2,1,3-Benzothiadiazol-5-yl)methanamine hydrobromide: This compound has a similar benzothiadiazole core but differs in the functional groups attached to the benzothiadiazole ring. It is used as a building block in organic synthesis.

    1-(2,1,3-Benzothiadiazol-5-yl)-3-(3-hydroxypropyl)urea: This compound has a similar benzothiadiazole core but differs in the substituent groups attached to the urea moiety. It is studied for its potential as a pharmaceutical agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c15-10(11-6-1-2-6)12-7-3-4-8-9(5-7)14-16-13-8/h3-6H,1-2H2,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOKHUSXPNDQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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